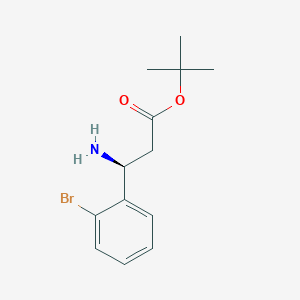
tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate and 2-bromoaniline.
Formation of Intermediate: The reaction between tert-butyl bromoacetate and 2-bromoaniline in the presence of a base such as sodium hydride or potassium carbonate leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3S)-3-amino-3-(2-bromophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of peptidomimetics and other bioactive compounds.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the study of protein-ligand interactions.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of dyes and agrochemicals.
- Applied in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl (3S)-3-amino-3-phenylpropanoate: Lacks the bromine atom, leading to different reactivity and biological activity.
tert-Butyl (3S)-3-amino-3-(4-bromophenyl)propanoate: The bromine atom is positioned differently, affecting its chemical properties.
Uniqueness:
- The presence of the bromophenyl group in tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18BrNO2 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(2-bromophenyl)propanoate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |
InChI Key |
JACILSUWVAAISC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Br)N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















